molecular formula C16H12N4O2S B11132358 N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11132358
M. Wt: 324.4 g/mol
InChI Key: UGSREPQBUFOBNC-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that combines the structural features of indole, thiazole, and pyrimidine. This compound is of significant interest due to its potential pharmacological activities and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents in the aldehyde component.

Industrial Production Methods: Industrial production methods for this compound are based on principles of green chemistry, such as environmental safety, atom economy, and efficiency. These methods often involve multicomponent sonochemical reactions, which are efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include dibenzoylacetylene and triazole derivatives. The reactions are often carried out under catalyst-free conditions at room temperature, making them straightforward and efficient .

Major Products: The major products formed from these reactions include highly functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Scientific Research Applications

N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been studied for its potential anticancer activities, showing cytotoxic effects against various human cancer cell lines, including breast carcinoma, lung adenocarcinoma, and cervical cancer . Additionally, it has applications in the development of new therapeutic agents due to its ability to inhibit specific molecular targets.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the CDK enzyme, leading to cell death by apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other thiazolopyrimidine derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .

Uniqueness: What sets N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its unique combination of indole, thiazole, and pyrimidine rings, which confer distinct pharmacological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)12(7-18-16(20)23-9)14(21)19-11-3-2-10-4-5-17-13(10)6-11/h2-8,17H,1H3,(H,19,21)

InChI Key

UGSREPQBUFOBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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